(3,5-difluoropyridin-4-yl)boronic Acid
Overview
Description
(3,5-Difluoropyridin-4-yl)boronic acid, also known as 3,5-DF-4-BA, is a boron-containing organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. 3,5-DF-4-BA has a variety of applications in scientific research, including synthesis of organic compounds, biochemical and physiological studies, and drug discovery. This article will discuss the synthesis of 3,5-DF-4-BA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Sensing and Detection Applications :
- Boronic acids, including derivatives like (3,5-difluoropyridin-4-yl)boronic Acid, are used in colorimetric sensing, particularly for ions like fluoride. This application is based on the ability of these compounds to change color upon binding with specific ions, as demonstrated in the study by Wade and Gabbaï (2009) Colorimetric turn-on sensing of fluoride ions and Yang et al. (2017) Boric-Acid-Functional Lanthanide Metal-Organic Frameworks.
Electrochemical and Photophysical Properties :
- Studies have explored the electronic communication and binding cooperativity in diborylated bithiophenes, highlighting the electrochemical properties of boronic acid derivatives. Sundararaman et al. (2006) delved into this aspect in their study Electronic communication in diborylated bithiophenes.
Catalysis and Chemical Reactions :
- Boronic acids are significant in various chemical reactions, including catalysis. Studies like that of Lawson and Melen (2017) Modern Advances in Borylation Chemistry highlight their role in borylation and other reactions.
Biological Applications and Chemosensors :
- Boronic acids are known for their ability to interact with biological substances and are used in developing sensors for biological molecules. Huang et al. (2012) discuss this application in their review on Selective fluorescent chemosensors by boronic acid.
Energy Storage and Electrolytes :
- Boron-based compounds, including boronic acids, find use in energy storage applications, such as fluoride shuttle batteries. This is explored in the study by Kucuk and Abe (2020) Borolan-2-yl involving anion acceptors.
Material Science and Organometallic Complexes :
- The interaction of boronic acids with nitrogen-containing compounds for the activation of metallocenes is another area of application. Focante et al. (2006) cover this in Complexes of tris(pentafluorophenyl)boron.
Organic Synthesis and Drug Development :
- Boronic acids are also pivotal in pharmaceutical research, aiding in the development of new drug molecules. Yang et al. (2003) review these applications in Boronic acid compounds as potential pharmaceutical agents.
Coordination Chemistry and Ligand Design :
- They are involved in coordination chemistry and the design of novel ligands for various purposes, as illustrated in Hashimoto et al. (2015) Boronic Acid-Catalyzed, Highly Enantioselective Aza-Michael Additions.
Biomaterials and Dynamic Covalent Chemistry :
- Brooks et al. (2018) explore the binding affinity of various boronic acids with biologically relevant diols in Structure–Reactivity Relationships in Boronic Acid–Diol Complexation, highlighting their use in biomaterials.
properties
IUPAC Name |
(3,5-difluoropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCALFSHGHOQLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391702 | |
Record name | (3,5-Difluoropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-difluoropyridin-4-yl)boronic Acid | |
CAS RN |
956003-87-5 | |
Record name | B-(3,5-Difluoro-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956003-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluoropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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